4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(trimethylsilyl)methyl]butanoic acid
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Overview
Description
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(trimethylsilyl)methyl]butanoic acid is a complex organic compound with a molecular formula of C24H29NO4Si. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines. The trimethylsilyl group adds further complexity to the molecule, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(trimethylsilyl)methyl]butanoic acid typically involves multiple steps One common method starts with the protection of the amino group using the Fmoc groupThe final step involves the formation of the butanoic acid moiety through a series of esterification and hydrolysis reactions .
Industrial Production Methods
Industrial production of this compound often employs automated peptide synthesizers, which allow for precise control over reaction conditions and the sequential addition of reagents. The use of solid-phase synthesis techniques can also enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(trimethylsilyl)methyl]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the fluorenylmethoxycarbonyl group.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(trimethylsilyl)methyl]butanoic acid has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a building block for the development of pharmaceuticals and diagnostic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(trimethylsilyl)methyl]butanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group can be removed under mild conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid: Lacks the trimethylsilyl group, making it less versatile in certain reactions.
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid: Contains a methoxy group instead of a trimethylsilyl group, affecting its reactivity and applications.
Uniqueness
The presence of both the Fmoc and trimethylsilyl groups in 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(trimethylsilyl)methyl]butanoic acid makes it unique. This combination allows for greater flexibility in synthetic applications and enhances its utility as an intermediate in complex organic synthesis .
Properties
Molecular Formula |
C23H29NO4Si |
---|---|
Molecular Weight |
411.6 g/mol |
IUPAC Name |
3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-4-trimethylsilylbutanoic acid |
InChI |
InChI=1S/C23H29NO4Si/c1-29(2,3)15-16(12-22(25)26)13-24-23(27)28-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,24,27)(H,25,26) |
InChI Key |
DTUYRXIKMKKTRC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC(CC(=O)O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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